N-(5-chloro-2-methoxyphenyl)-2-cyano-5-(2-furyl)-2,4-pentadienamide
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Overview
Description
- The compound of interest is a chemically synthesized molecule, featuring a complex structure with various functional groups including chloro, methoxy, cyano, and furyl groups.
Synthesis Analysis
- The synthesis of related compounds often involves the formation of arylcarbamothioyl derivatives, as seen in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (Özer et al., 2009).
- Synthesis involving furyl groups, as in the case of 4-methoxyphenylbis(5-methyl-2-furyl)methane, can result in molecules with a propeller conformation and specific symmetry characteristics (Butin et al., 1996).
Molecular Structure Analysis
- Molecular structure analysis often involves X-ray crystallography, as demonstrated in the study of various compounds including ones with methoxy and furyl groups, revealing details such as planar configurations and hydrogen bonding patterns (Inkaya et al., 2012).
Chemical Reactions and Properties
- The reactivity of similar compounds, like 4-methoxy-2,4-pentadienamides, in chemical reactions like the Diels-Alder reaction, illustrates the potential for complex chemical transformations (Bernabeu et al., 1996).
- Compounds containing furyl groups have been shown to undergo specific reactions, including oxidative cyclization (Burgaz et al., 2007).
Physical Properties Analysis
- Physical properties like crystal structure and conformation can be crucial. For example, compounds with methoxyphenyl groups often display specific crystalline structures and hydrogen bond arrangements (Kara et al., 2013).
Chemical Properties Analysis
- The chemical properties of similar compounds, such as benzamides with methoxy and chloro groups, are influenced by their molecular structure, impacting their reactivity and potential applications (Kato et al., 1992).
properties
IUPAC Name |
(2E,4E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-16-8-7-13(18)10-15(16)20-17(21)12(11-19)4-2-5-14-6-3-9-23-14/h2-10H,1H3,(H,20,21)/b5-2+,12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBIQPXLOUOHH-RQXNJNRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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